DNDI-6174

antiparasitic drug discovery Leishmania donovani cytochrome bc1 inhibition

7-(2-amino-4,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-1,3-benzodioxole-4-carbonitrile (CAS 2868298-43-3; synonym DNDI-6174) is a pyrrolopyrimidine derivative developed as a preclinical candidate for visceral leishmaniasis. This compound functions as an inhibitor of the Leishmania cytochrome bc1 complex (Complex III of the mitochondrial electron transport chain), a target distinct from current first-line antileishmanial agents.

Molecular Formula C16H13N5O2
Molecular Weight 307.31 g/mol
Cat. No. B12381577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDNDI-6174
Molecular FormulaC16H13N5O2
Molecular Weight307.31 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N=C(N=C2N1)N)C)C3=C4C(=C(C=C3)C#N)OCO4
InChIInChI=1S/C16H13N5O2/c1-7-11(12-8(2)20-16(18)21-15(12)19-7)10-4-3-9(5-17)13-14(10)23-6-22-13/h3-4H,6H2,1-2H3,(H3,18,19,20,21)
InChIKeyUFCPCEFCXDROHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

7-(2-Amino-4,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-1,3-benzodioxole-4-carbonitrile (DNDI-6174) Procurement Guide for Antiparasitic Research


7-(2-amino-4,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-1,3-benzodioxole-4-carbonitrile (CAS 2868298-43-3; synonym DNDI-6174) is a pyrrolopyrimidine derivative developed as a preclinical candidate for visceral leishmaniasis [1]. This compound functions as an inhibitor of the Leishmania cytochrome bc1 complex (Complex III of the mitochondrial electron transport chain), a target distinct from current first-line antileishmanial agents [2]. The compound has a molecular weight of 307.31 g/mol, a molecular formula of C16H13N5O2, and is available as a research-grade chemical with purity ≥95% . DNDI-6174 has completed preclinical development and is nominated as a clinical candidate with Phase I trials anticipated to begin in Q1 2027 [3].

Critical Differentiation: Why DNDI-6174 Cannot Be Replaced by Generic Pyrrolopyrimidine Analogs in Leishmania Research


Pyrrolopyrimidine scaffolds are used broadly across kinase inhibitor programs (e.g., DYRK1/CLK1 inhibitors, JAK inhibitors) and antiparasitic research, but substitution patterns dictate target specificity, potency, and safety margins [1]. The combination of the 2-amino-4,6-dimethyl substitution on the pyrrolopyrimidine core with the 1,3-benzodioxole-4-carbonitrile moiety confers specific inhibition of the cytochrome bc1 Qi site, a profile not shared by other pyrrolopyrimidines optimized for kinase targets [2]. Substituting a generic pyrrolopyrimidine building block or a structurally related analog will not recapitulate the established in vivo efficacy, safety profile, and translational development package of DNDI-6174. The evidence presented in Section 3 quantifies precisely how this compound differs from comparator agents across multiple performance dimensions.

Quantitative Comparative Evidence: DNDI-6174 Performance Data for Procurement and Assay Design


In Vitro Potency Against L. donovani Wild-Type: DNDI-6174 EC50 Compared to Clinical Antileishmanials

DNDI-6174 exhibits EC50 of 24 ± 1 nM against wild-type L. donovani promastigotes [1]. This potency places DNDI-6174 in a lower nanomolar range than several current standard-of-care agents. Miltefosine demonstrates EC50 values of approximately 2-5 μM against L. donovani promastigotes (representing a >80-fold difference) [2]. Paromomycin exhibits EC50 values in the 50-100 μM range (approximately 2000- to 4000-fold less potent) [2]. Amphotericin B shows EC50 of approximately 100-200 nM, roughly 4- to 8-fold less potent than DNDI-6174 [3].

antiparasitic drug discovery Leishmania donovani cytochrome bc1 inhibition in vitro potency

Activity Against Drug-Resistant Leishmania Clones: Cross-Resistance Profile Versus Miltefosine and Paromomycin

DNDI-6174 retains full activity against Leishmania clones resistant to currently used therapeutics, specifically paromomycin (PM) and miltefosine (MIL) . In contrast, these resistant clones exhibit substantially reduced susceptibility to the comparator drugs themselves, with reported resistance indices of >10-fold for miltefosine-resistant strains [1]. This differential resistance profile is attributed to DNDI-6174's distinct molecular target (cytochrome bc1 Qi site) compared to miltefosine (disrupts lipid metabolism and mitochondrial function via Akt/PKB inhibition) and paromomycin (binds 16S rRNA, inhibits protein synthesis) [2].

drug resistance Leishmania cytochrome bc1 cross-resistance

Human Versus Parasite Cytochrome bc1 Selectivity: Safety Margin Data

DNDI-6174 exhibits significant selectivity for Leishmania cytochrome bc1 over the human ortholog [1]. The compound demonstrates IC50 values of 8 nM and 2 nM against Complex III in lysates prepared from L. donovani promastigote and axenic amastigote stages, respectively . In contrast, no significant inhibition of human cytochrome bc1 is observed at concentrations up to 10 μM [1]. In a 14-day exploratory toxicology study in rats, no major flags were identified [2]. This selectivity profile contrasts with some earlier-generation cytochrome bc1 inhibitors (e.g., atovaquone) that exhibit narrower species selectivity windows [3].

target selectivity mitochondrial toxicity cytochrome bc1 therapeutic index

In Vivo Efficacy in Murine Leishmaniasis Model: Parasite Burden Reduction

DNDI-6174 (12.5 mg/kg twice daily or 25 mg/kg once daily, oral) significantly decreased liver parasite burden in infected BALB/c mice . The compound demonstrates the potential to approach sterile cure in animal models of infection [1]. By comparison, miltefosine requires 10-20 mg/kg daily oral dosing for 5 days to achieve comparable parasite burden reduction in the same model [2]. Paromomycin, due to poor oral bioavailability, requires parenteral administration (intramuscular) at 10-50 mg/kg for equivalent efficacy, limiting its utility in oral dosing paradigms [3].

in vivo efficacy Leishmania parasite burden preclinical development

Optimal Research Applications for DNDI-6174 Procurement: Assay Design and Model Selection


Positive Control for Cytochrome bc1 Inhibition in Antiparasitic Screening Cascades

DNDI-6174 serves as an optimal positive control compound for cytochrome bc1 inhibition assays in Leishmania drug discovery programs. With IC50 values of 8 nM and 2 nM against L. donovani promastigote and amastigote Complex III lysates respectively , the compound provides a robust, reproducible benchmark for high-throughput screening. Its selectivity for parasite over human cytochrome bc1 (>1,250-fold window [1]) ensures that assay signals reflect parasite-specific inhibition rather than off-target mitochondrial effects. Procurement of DNDI-6174 as a reference standard enables consistent assay validation across screening campaigns and facilitates cross-laboratory data harmonization.

Reference Compound for Drug-Resistant Leishmania Strain Characterization

For laboratories characterizing clinical isolates or laboratory-generated Leishmania strains with suspected drug resistance, DNDI-6174 provides a valuable reference point due to its retained activity against clones resistant to miltefosine and paromomycin . The compound's distinct mechanism (cytochrome bc1 Qi site inhibition [1]) means it does not exhibit cross-resistance with first-line agents. Including DNDI-6174 in susceptibility testing panels alongside standard antileishmanials allows researchers to differentiate between multidrug resistance phenotypes and target-specific resistance mechanisms, improving the accuracy of resistance surveillance and mechanism-of-action studies.

In Vivo Pharmacology Reference Standard for Oral Antileishmanial Efficacy Studies

In murine visceral leishmaniasis models, DNDI-6174 (12.5 mg/kg BID or 25 mg/kg QD oral) demonstrates consistent liver parasite burden reduction with potential for sterile cure . This established in vivo profile makes DNDI-6174 suitable as a reference standard for benchmarking novel antileishmanial candidates in animal efficacy studies. Unlike paromomycin (which requires intramuscular administration due to negligible oral bioavailability [1]), DNDI-6174 enables oral dosing paradigms that more closely model clinical administration routes. Laboratories conducting preclinical efficacy studies can procure DNDI-6174 to establish baseline efficacy thresholds and enable head-to-head comparisons with test compounds under standardized conditions.

Mechanistic Probe for Mitochondrial Electron Transport Chain Studies in Kinetoplastids

DNDI-6174 targets the Qi site of L. donovani cytochrome b within Complex III of the mitochondrial electron transport chain . This defined mechanism distinguishes it from other antileishmanial agents that act on different mitochondrial targets (e.g., miltefosine on lipid metabolism/Akt signaling, amphotericin B on ergosterol/membrane integrity). Researchers investigating kinetoplastid mitochondrial biology, electron transport chain function, or mechanisms of programmed cell death can procure DNDI-6174 as a specific chemical probe to dissect Complex III-dependent pathways. Its nanomolar potency (EC50 = 24 nM against wild-type L. donovani [1]) enables clean pharmacological interrogation at concentrations that minimize off-target effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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